molecular formula C6H9NO2 B1194672 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 73550-56-8

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B1194672
CAS RN: 73550-56-8
M. Wt: 127.14 g/mol
InChI Key: XEVFXAFXZZYFSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Azabicyclo[2.1.1]hexane derivatives has been accomplished through multiple methods. Stevens and Kimpe (1996) developed a new entry into 2-Azabicyclo[2.1.1]hexanes via 3-(Chloromethyl)cyclobutanone, showcasing a novel approach to these compounds (Stevens & Kimpe, 1996). Lescop et al. (2001) presented an efficient synthesis starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, highlighting a stereoselective electrophilic addition as a key step (Lescop, Mevellec, & Huet, 2001).

Molecular Structure Analysis

The molecular structure of 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid and its derivatives has been elucidated through various spectroscopic and computational techniques. The bicyclic framework provides a unique set of stereochemical and electronic properties that influence its reactivity and interactions with other molecules.

Chemical Reactions and Properties

The chemical reactions involving 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives are diverse, with the bicyclic azabicyclo structure undergoing various transformations. For instance, Krow et al. (2006) synthesized novel 5-X-substituted-2-azabicyclo[2.1.1]hexanes, demonstrating the versatility of the carboxy derivative in synthesizing halo, amino, phenyl, and methoxycarbonylethyl methanopyrrolidines (Krow, Huang, Lin, Centafont, Thomas, Gandla, Debrosse, & Carroll, 2006).

Scientific Research Applications

Organic & Biomolecular Chemistry

  • Application : The compound is used in the synthesis of new 1,2-disubstituted bicyclo [2.1.1]hexane modules .
  • Method : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .
  • Results : This opens the gate to sp3-rich new chemical space .

Chemical Communications

  • Application : The compound is used in the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo [2.2.1]heptanes .
  • Method : This reaction proceeds efficiently with a broad array of substrates .
  • Results : The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

Synthesis of Azabicycles

  • Application : The compound is used in the synthesis of 2-azabicyclo [2.1.1]hexanes, which are structurally related to naturally occurring insect antifeedants.
  • Method : The synthesis process is not specified in the source.
  • Results : The products could be used in the development of bio-active compounds.

Chemical Manufacturing

  • Application : The compound is used in the manufacturing of chemicals .
  • Method : The manufacturing process is not specified in the source .
  • Results : The products could be used in various chemical reactions .

Preparation of New Bicyclo Modules

  • Application : The compound is used in the preparation of new bicyclo [2.1.1]hexane compact modules .
  • Method : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations .
  • Results : This opens the gate to sp3-rich new chemical space .

Chemical Manufacturing

  • Application : The compound is used in the manufacturing of chemicals .
  • Method : The manufacturing process is not specified in the source .
  • Results : The products could be used in various chemical reactions .

Safety And Hazards

The safety information for 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid includes hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-azabicyclo[2.1.1]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5(9)6-1-4(2-6)3-7-6/h4,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVFXAFXZZYFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(NC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50223747
Record name 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azabicyclo[2.1.1]hexane-1-carboxylic acid

CAS RN

73550-56-8
Record name 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073550568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azabicyclo(2.1.1)hexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50223747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 2
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 3
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 4
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 5
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 6
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid

Citations

For This Compound
26
Citations
JR Malpass, AB Patel, JW Davies… - The Journal of Organic …, 2003 - ACS Publications
Successful nucleophilic substitution at a methylene attached to the bridgehead (1-) position of the 2-azabicyclo[2.1.1]hexane ring system opens the way to construction of novel …
Number of citations: 30 pubs.acs.org
OO Grygorenko, OS Artamonov, GV Palamarchuk… - Tetrahedron …, 2006 - Elsevier
The stereoselective synthesis of 2-azabicyclo[2.2.1]heptane-1-carboxylic acid and 6-azabicyclo[3.2.1]octane-5-carboxylic acid, novel rigid bicyclic proline analogues, is reported. The …
Number of citations: 46 www.sciencedirect.com
AB Patel, JR Malpass - Journal of medicinal chemistry, 2008 - ACS Publications
Potential nicotinic acetylcholine receptor (nAChR) ligands have been synthesized in which a methylisoxazole substituent is attached to the 1-position (26) of the 2-azabicyclo[2.1.1]…
Number of citations: 15 pubs.acs.org
T Rammeloo, CV Stevens… - The Journal of Organic …, 2002 - ACS Publications
A new two-step synthetic approach toward 3-(chloromethyl)cyclobutanone is described and used in the synthesis of 2,4-methanoproline analogues. The key step consists of a reversible …
Number of citations: 56 pubs.acs.org
AA Homon, OV Hryshchuk… - European Journal of …, 2021 - Wiley Online Library
A gram‐scale synthesis, physico‐chemical characterization, and lead‐likeness assessment of 4‐di/trifluoromethyl‐2‐heterabicyclo[2.1.1]hexanes as fluorinated bicyclic proline …
T Rammeloo - 2003 - biblio.ugent.be
It is estimated that yearly almost 15% of the world’s food production is lost due to attack of the stored reserves by insects and seed predators. 1, 2 To meet the demand for food of the …
Number of citations: 7 biblio.ugent.be
AN Tkachenko, DS Radchenko, PK Mykhailiuk… - Organic …, 2009 - ACS Publications
The first fluorinated analogue of the naturally occurring 2,4-methanoproline, 4-fluoro-2,4-methanoproline, has been synthesized in five steps from commercially available methyl 2-…
Number of citations: 46 pubs.acs.org
R Edupuganti - 2011 - scholarshare.temple.edu
The development of new methodologies for the asymmetric synthesis of homotropinone and tropane alkaloids using enantiopure sulfinimines [RS(O)N=CR1R²] is the primary objective …
Number of citations: 0 scholarshare.temple.edu
RE Ram - 2011 - search.proquest.com
The development of new methodologies for the asymmetric synthesis of homotropinone and tropane alkaloids using enantiopure sulfinimines [RS (O) N= CR 1R 2] is the primary …
Number of citations: 0 search.proquest.com
PK Mykhailiuk, V Kubyshkin, T Bach… - The Journal of organic …, 2017 - ACS Publications
The triple-helical structure of collagen, the most abundant protein in animal bodies, owes its stability to post-translationally installed hydroxyl groups at position 4 of prolyl residues. To …
Number of citations: 38 pubs.acs.org

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